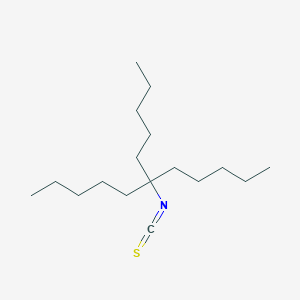
(2,2,3,3-Tetrafluorocyclopropyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2,3,3-Tetrafluorocyclopropyl)benzene is an organic compound with the molecular formula C₉H₆F₄ It consists of a benzene ring attached to a cyclopropyl group that is substituted with four fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2,2,3,3-Tetrafluorocyclopropyl)benzene typically involves the cyclopropanation of a suitable benzene derivative with a fluorinated carbene precursor. One common method is the reaction of benzene with a fluorinated diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: (2,2,3,3-Tetrafluorocyclopropyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The fluorinated cyclopropyl group can undergo nucleophilic substitution reactions, particularly with strong nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens (e.g., chlorine, bromine) are commonly used.
Nucleophilic Substitution: Strong nucleophiles like alkoxides or amines are employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Major Products:
Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, and halogenated derivatives of this compound.
Nucleophilic Substitution: Substituted cyclopropyl derivatives.
Oxidation and Reduction: Various oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
(2,2,3,3-Tetrafluorocyclopropyl)benzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential as a bioactive compound. Its fluorinated cyclopropyl group can interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Explored for its potential therapeutic properties. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive for pharmaceutical applications.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (2,2,3,3-Tetrafluorocyclopropyl)benzene involves its interaction with specific molecular targets and pathways. The fluorinated cyclopropyl group can engage in strong interactions with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and target, but it often involves the modulation of enzymatic activity or receptor binding.
Vergleich Mit ähnlichen Verbindungen
- (2,2,3,3-Tetrafluorocyclopropyl)methane
- (2,2,3,3-Tetrafluorocyclopropyl)ethane
- (2,2,3,3-Tetrafluorocyclopropyl)propane
Comparison: (2,2,3,3-Tetrafluorocyclopropyl)benzene is unique due to the presence of the benzene ring, which imparts aromaticity and additional reactivity compared to its aliphatic counterparts. The benzene ring allows for electrophilic aromatic substitution reactions, which are not possible with the other similar compounds. Additionally, the aromatic nature of the benzene ring can influence the compound’s physical and chemical properties, making it distinct from other fluorinated cyclopropyl derivatives.
Eigenschaften
CAS-Nummer |
922141-41-1 |
|---|---|
Molekularformel |
C9H6F4 |
Molekulargewicht |
190.14 g/mol |
IUPAC-Name |
(2,2,3,3-tetrafluorocyclopropyl)benzene |
InChI |
InChI=1S/C9H6F4/c10-8(11)7(9(8,12)13)6-4-2-1-3-5-6/h1-5,7H |
InChI-Schlüssel |
XFAYPXWFDIJIOU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(C2(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxoazepan-3-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B12628949.png)
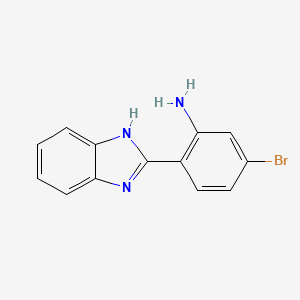
![4,6-dichloro-1-(tetrahydro-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12628959.png)

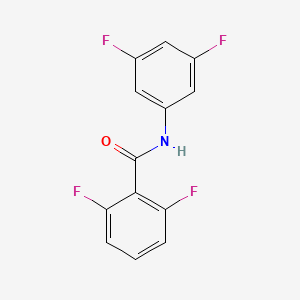
![N-(3-((4-fluorobenzyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B12628969.png)
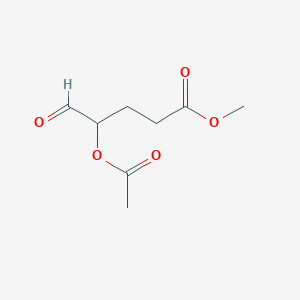
![1-(N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}-L-leucyl)piperidine-4-carboxamide](/img/structure/B12628982.png)

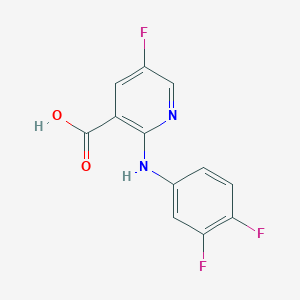
![Methyl 2-chloro-6-[2-hydroxyethyl(methyl)amino]pyridine-4-carboxylate](/img/structure/B12629014.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-butylurea](/img/structure/B12629017.png)

